molecular formula C26H20ClN3O2S B10933966 2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole

2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole

Cat. No.: B10933966
M. Wt: 474.0 g/mol
InChI Key: UCBDJXIDUMACML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole is a heterocyclic compound that contains a pyrazole ring, a thiazole ring, and various substituted phenyl groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole typically involves multi-step reactions. One common method includes the reaction of 3,5-bis(4-methoxyphenyl)-1H-pyrazole with 4-(4-chlorophenyl)-1,3-thiazole under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group, often using reagents like halogens or alkylating agents.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine).

Scientific Research Applications

2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its anticancer activity may be due to its ability to inhibit key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar compounds include other pyrazole and thiazole derivatives, such as:

  • 2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(3-chlorophenyl)-1,3-thiazole
  • 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
  • 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

What sets 2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole apart is its unique combination of substituents, which may confer distinct biological activities and chemical properties .

Properties

Molecular Formula

C26H20ClN3O2S

Molecular Weight

474.0 g/mol

IUPAC Name

2-[3,5-bis(4-methoxyphenyl)pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole

InChI

InChI=1S/C26H20ClN3O2S/c1-31-21-11-5-17(6-12-21)23-15-25(19-7-13-22(32-2)14-8-19)30(29-23)26-28-24(16-33-26)18-3-9-20(27)10-4-18/h3-16H,1-2H3

InChI Key

UCBDJXIDUMACML-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NN2C3=NC(=CS3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.